molecular formula C24H19Cl2FO B11088324 1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

Cat. No.: B11088324
M. Wt: 413.3 g/mol
InChI Key: WMVAPGMEZFZUIW-UHFFFAOYSA-N
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Description

1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a complex organic compound characterized by its unique structural features. This compound is part of the cyclopropa[b]chromene family, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process includes careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene stands out due to its unique structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H19Cl2FO

Molecular Weight

413.3 g/mol

IUPAC Name

1,1-dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(4-methylphenyl)-7H-cyclopropa[b]chromene

InChI

InChI=1S/C24H19Cl2FO/c1-15-7-11-17(12-8-15)23-22(2,24(23,25)26)21(16-9-13-18(27)14-10-16)19-5-3-4-6-20(19)28-23/h3-14,21H,1-2H3

InChI Key

WMVAPGMEZFZUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C23C(C2(Cl)Cl)(C(C4=CC=CC=C4O3)C5=CC=C(C=C5)F)C

Origin of Product

United States

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